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Compound of Interest

Compound Name: Navafenterol saccharinate

Cat. No.: B605785

For Researchers, Scientists, and Drug Development Professionals

Navafenterol saccharinate (formerly AZD8871) is a novel, inhaled, long-acting dual-
pharmacology molecule under investigation for the treatment of chronic obstructive pulmonary
disease (COPD).[1][2] As a single molecule exhibiting both muscarinic M3 receptor antagonist
and B2-adrenergic receptor agonist (MABA) activity, navafenterol represents a potential
advancement in bronchodilator therapy.[1][3] This guide provides a systematic review of
available preclinical and clinical data on navafenterol, with a comparative analysis against
established COPD treatments, including a long-acting muscarinic antagonist (LAMA), a long-
acting 32-agonist (LABA), and a LAMA/LABA fixed-dose combination.

Comparative Efficacy

Clinical trials have evaluated the efficacy of navafenterol in improving lung function, primarily
assessed by the change from baseline in trough forced expiratory volume in one second
(FEV1).

Phase lla Study (NCT03645434)

A Phase lla, randomized, double-blind, crossover study compared once-daily inhaled
navafenterol (600 pg) with placebo and the fixed-dose combination of umeclidinium/vilanterol
(UMEC/VI,; 62.5 ug/25 pg) over two weeks in patients with moderate-to-severe COPD.[4][5]

Table 1: Change from Baseline in Trough FEV1 (Liters) at Day 15[4]
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LS Mean LS Mean
Difference Difference
P-value vs P-value vs
Treatment N from from
Placebo UMEC/IVI
Placebo UMECIVI
(95% Cl) (95% Cl)
Navafenterol 0.202 (Not -0.046 (Not
73 B <0.0001 B 0.075
(600 ug) Specified) Specified)
UMEC/VI
73 Not Reported  <0.005

(62.5/25 pg)

LS Mean: Least Squares Mean; Cl: Confidence Interval

Navafenterol demonstrated a statistically significant improvement in trough FEV1 compared to
placebo.[4] While not statistically different from UMEC/VI, the results indicate comparable
efficacy in improving lung function.[4] Both active treatments also showed significantly greater
improvements in COPD symptoms, as measured by the COPD Assessment Test (CAT) and the
Breathlessness, Cough, and Sputum Scale (BCSS), compared to placebo.[4]

Phase | Study (NCT02573155)

A randomized, five-way crossover study in patients with moderate-to-severe COPD evaluated
single doses of navafenterol (400 pg and 1800 pg), placebo, indacaterol (150 pg), and
tiotropium (18 ug).[2][6]

Table 2: Change from Baseline in Trough FEV1 (Liters) on Day 2[2]
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LS Mean Difference

Treatment N from Placebo (95%  P-value vs Placebo
Cl)
Navafenterol (400 pg) 28 0.111 (0.059, 0.163) <0.0001
Navafenterol (1800
28 0.210 (0.156, 0.264) <0.0001
HQ)
Indacaterol (150 pg) 28 Not Directly Reported Not Reported
Tiotropium (18 pg) 28 Not Directly Reported Not Reported

LS Mean: Least Squares Mean; Cl: Confidence Interval

Both doses of navafenterol resulted in statistically significant improvements in trough FEV1
compared to placebo.[2] The 1800 pg dose of navafenterol also showed a significantly greater
improvement in FEV1 compared to both indacaterol and tiotropium.[2]

Safety and Tolerability

Navafenterol has been generally well-tolerated in clinical trials.[2][4]

Table 3: Frequency of Treatment-Emergent Adverse Events (TEAES)[2][6]
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Frequency of

Most Common

Treatment Study
TEAES (%) TEAES
Phase | »
Navafenterol (400 ug) 52.9 Not Specified
(NCT02573155)
Navafenterol (1800 Phase | N
22.6 Not Specified
ug) (NCT02573155)
Phase |
Placebo 34.4-375 Not Specified
(NCT02573155)
Phase | »
Indacaterol (150 ug) 34.4-375 Not Specified
(NCT02573155)
i ) Phase | »
Tiotropium (18 pg) 34.4-375 Not Specified
(NCT02573155)
Phase lla Similar to placebo and .
Navafenterol (600 pg) Not Specified
(NCT03645434) UMEC/VI
Phase lla Similar to navafenterol B
Placebo Not Specified
(NCT03645434) and UMEC/VI
Phase lla Similar to navafenterol »
UMEC/VI (62.5/25 ug) Not Specified
(NCT03645434) and placebo

In a Phase | study with healthy volunteers, the most frequently reported TEAEs for navafenterol

were headache and nasopharyngitis.[7] No serious adverse events were reported in the

navafenterol treatment period of the Phase Ila study.[4]

Mechanism of Action and Signaling Pathways

Navafenterol's dual action as an M3 receptor antagonist and a [32-adrenergic receptor agonist

provides a two-pronged approach to bronchodilation.

¢ M3 Receptor Antagonism: By blocking the M3 muscarinic receptor on airway smooth muscle,

navafenterol inhibits acetylcholine-induced bronchoconstriction.[3] This action prevents the

increase in intracellular calcium ([Ca2+]i) that leads to muscle contraction.[8]
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e [32-Adrenergic Receptor Agonism: Stimulation of the 32-adrenergic receptor on airway
smooth muscle activates adenylyl cyclase, leading to an increase in intracellular cyclic
adenosine monophosphate (cCAMP).[8] Elevated cAMP levels activate protein kinase A
(PKA), which in turn promotes smooth muscle relaxation and bronchodilation.[8]

Airway Smooth Muscle Cell

M3 Receptor Pathway

Navafenterol Antagonist M3 Receptor Phospholipase C > 1P3 | Ca?* Bronchoconstriction
I
Navafenterol )

B2-Adrenergic Receptor Pathway
Agonist
[RAUETEEE Adenylyl Cyclase cAMP Protein Kinase A Bronchodilation
Receptor

Click to download full resolution via product page
Caption: Navafenterol's dual mechanism of action.

This dual mechanism is designed to provide synergistic bronchodilation. The comparators in
the clinical trials act on these pathways individually (indacaterol as a LABA, tiotropium as a
LAMA) or as a combination of two separate molecules (umeclidinium/vilanterol).[9][10]

Experimental Protocols
Phase lla Study (NCT03645434)

o Design: Arandomized, multicentre, double-blind, double-dummy, three-way complete
crossover study.[4]

 Participants: 73 patients with moderate-to-severe COPD.[4]

¢ Interventions:
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o Navafenterol 600 pg once daily via inhalation.[4]
o Umeclidinium/vilanterol (UMEC/VI) 62.5 ug/25 pg once daily.[4]

o Placebo.[4]

» Duration: Each treatment period lasted for 2 weeks.[4]
e Primary Outcome: Change from baseline in trough FEV1 on day 15.[4]

e Secondary Outcomes: Change from baseline in peak FEV1, BCSS, CAT score, adverse
events, and pharmacokinetics.[4]

Phase Ila Trial Workflow (NCT03645434)

Screening & Randomization
(N=73)

3-Waly Crossover Treatment Periods (2 weeks each)

Primary Endpoint Assessment:
Trough FEV1 at Day 15

Period 1

Washout

Click to download full resolution via product page

Caption: Phase lla clinical trial workflow.

Phase | Study (NCT02573155)

» Design: Arandomized, five-way complete crossover study.[2]
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o Participants: 38 patients with moderate-to-severe COPD were randomized, with 28
completing the study.[2]

« Interventions: Single doses of:

o Navafenterol 400 pg (double-blind).[2]

[¢]

Navafenterol 1800 pg (double-blind).[2]

[¢]

Placebo (double-blind).[2]

[e]

Indacaterol 150 pg (open-label).[2]

o

Tiotropium 18 pg (open-label).[2]
e Primary Outcome: Change from baseline in trough FEV1 on day 2.[2]

o Methodology for FEV1 Measurement: Spirometry is the standard method for measuring
FEV1 in COPD clinical trials.[11] While specific details of the spirometry procedure for these
trials are not fully available, standard protocols involve measuring the volume of air forcibly
exhaled in the first second after a maximal inhalation.[11]

Pharmacokinetics

In a Phase | study in patients with mild asthma, plasma concentrations of navafenterol
increased in a dose-proportional manner, peaking approximately 1 hour post-dose. The
terminal elimination half-life was estimated to be between 15.96 and 23.10 hours, supporting a
once-daily dosing regimen.[7]

Conclusion

Navafenterol saccharinate, as a single-molecule dual M3 antagonist and 32 agonist, has
demonstrated promising results in early-phase clinical trials. It shows significant improvements
in lung function compared to placebo and comparable efficacy to a LAMA/LABA fixed-dose
combination in patients with moderate-to-severe COPD.[1][4] The safety profile of navafenterol
appears to be acceptable.[2][4] Further larger and longer-term clinical trials will be necessary to
fully establish its place in the therapeutic landscape for obstructive airway diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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